Millewanin H

概要

説明

Millewanin H is a naturally occurring hydroxyisoflavone, specifically classified as a prenylated isoflavone. It is isolated from the leaves of the plant Millettia pachycarpa. This compound exhibits significant biological activities, including antiestrogenic properties, making it a subject of interest in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

Millewanin H is typically obtained through extraction from natural sources rather than synthetic routes. The extraction process involves using organic solvents such as ethanol, methanol, or dimethyl sulfoxide to extract the compound from the plant material. The extract is then subjected to purification techniques like crystallization and column chromatography to isolate this compound in its pure form .

Industrial Production Methods

The process involves large-scale extraction using organic solvents followed by purification steps to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Millewanin H undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in this compound can be oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

Substitution: The aromatic rings in this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

科学的研究の応用

Pharmacological Applications

Antioxidant Properties

Millewanin H has demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from damage.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as arthritis and asthma.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Applications in Agriculture

Pesticide Development

Due to its bioactive properties, this compound is being explored as a natural pesticide. Its application can lead to reduced chemical pesticide usage, promoting sustainable agricultural practices.

Plant Growth Promotion

Studies have indicated that this compound may enhance plant growth and resilience against environmental stressors. This application is particularly valuable in improving crop yields under adverse conditions.

Industrial Applications

Cosmetic Industry

The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in cosmetic formulations aimed at skin protection and anti-aging.

Food Preservation

this compound's antimicrobial properties can be utilized in food preservation, helping to extend shelf life and maintain food safety without synthetic additives.

Data Tables

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells

A study conducted on human cell lines demonstrated that this compound significantly reduced oxidative stress markers when exposed to UV radiation. This suggests its potential use in dermatological applications to protect skin from UV damage.

Case Study 2: Agricultural Application as a Bio-pesticide

Field trials showed that plants treated with this compound exhibited a 30% reduction in pest infestations compared to untreated controls. This highlights its effectiveness as a natural pesticide alternative.

Case Study 3: Cosmetic Product Development

A formulation containing this compound was tested for its effects on skin hydration and elasticity. Results indicated improved skin parameters after four weeks of application, supporting its use in anti-aging products.

作用機序

Millewanin H exerts its effects primarily through its antiestrogenic activity. It inhibits the activity of estrogen receptors, thereby reducing estrogenic activity in the body. This mechanism involves the inhibition of β-galactosidase activity induced by 17β-estradiol in yeast cells. The compound’s prenylated structure enhances its binding affinity to estrogen receptors, making it a potent antiestrogenic agent .

類似化合物との比較

Similar Compounds

Millewanin G: Another prenylated isoflavone isolated from Millettia pachycarpa with similar antiestrogenic properties.

Furowanin B: A related compound with comparable biological activities.

Genistein: A well-known isoflavone with estrogenic and antiestrogenic activities

Uniqueness

Millewanin H is unique due to its specific prenylation pattern, which enhances its biological activity compared to other isoflavones. Its potent antiestrogenic activity makes it particularly valuable in research focused on hormone-dependent cancers and endocrine disruptors .

生物活性

Millewanin H, a prenylated isoflavonoid isolated from the leaves of Millettia pachycarpa, has garnered attention for its diverse biological activities, particularly its anti-estrogenic, antibacterial, and potential anti-diabetic properties. This article delves into the compound's biological activities, supported by research findings, data tables, and case studies.

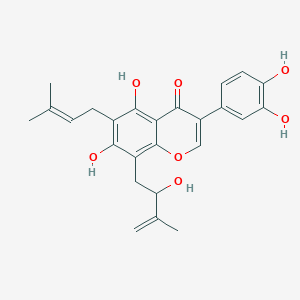

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is and it possesses a complex arrangement of functional groups that enhance its interaction with biological targets.

1. Anti-Estrogenic Activity

This compound exhibits significant anti-estrogenic properties. Studies indicate that it can modulate estrogen activity in the body, potentially offering therapeutic benefits in estrogen-related conditions such as breast cancer. Its mechanism involves binding to estrogen receptors, thereby inhibiting estrogen-mediated cellular processes .

2. Antibacterial Activity

Research has demonstrated that this compound possesses antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 40 |

| Listeria monocytogenes | 50 |

| Streptococcus iniae | 20 |

The compound's antibacterial efficacy is attributed to its prenylated structure, which enhances membrane permeability and disrupts bacterial cell wall synthesis .

3. Anti-Diabetic Potential

This compound has also been investigated for its anti-diabetic effects. It shows promise in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase. In vitro studies report an IC50 value of approximately 30 μM for α-glucosidase inhibition, indicating significant potential for managing postprandial hyperglycemia .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Study : A study on Maclura tricuspidata extracts revealed that this compound was one of the most potent antibacterial agents among the tested isoflavones. The study utilized broth dilution methods to determine MIC values against various pathogenic strains .

- Estrogen Modulation : In a study assessing the effects of various isoflavonoids on breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell proliferation, suggesting its potential as an adjunct therapy in estrogen receptor-positive cancers .

特性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)25-21(23(15)30)24(31)17(11-32-25)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHIZFURFGRHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103874 | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874303-34-1 | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874303-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer effects of Millewanin H, and how does this relate to its presence in Cudrania tricuspidata?

A: Research indicates that this compound, isolated from the leaves of Cudrania tricuspidata [], exhibits cytotoxic effects against HL-60 cells, a human leukemia cell line []. While the exact mechanism of action remains unclear, this finding suggests this compound might have potential as an anti-cancer agent. Further research is needed to elucidate its mechanism, efficacy, and safety profile.

Q2: Does this compound exhibit other biological activities besides its cytotoxic effects?

A: The provided research focuses solely on the cytotoxic activity of this compound against HL-60 cells []. Its potential for other biological activities, such as anti-inflammatory or antioxidant properties, remains unexplored based on the available data. Further investigation is required to fully understand the range of this compound's biological effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。